Technical Monograph: beta-Cyclogeraniol-d5 (CAS 78995-99-0)
Technical Monograph: beta-Cyclogeraniol-d5 (CAS 78995-99-0)
Part 1: Executive Technical Summary
beta-Cyclogeraniol-d5 (CAS 78995-99-0) is a stable isotope-labeled analog of beta-cyclogeraniol, a key monoterpene alcohol found in various essential oils and used as a synthesis intermediate for carotenoids and retinoids. Enriched with five deuterium atoms (
Its primary value lies in its ability to mimic the physicochemical behavior of the analyte (extraction efficiency, chromatographic retention) while providing a distinct mass spectral signature (
Part 2: Chemical Profile & Physicochemical Properties
Structural Identity
The d5-isotopologue is characterized by specific deuterium labeling, typically at the C2-methyl group and the C3-ring positions, ensuring metabolic stability and preventing deuterium "scrambling" (exchange with solvent protons) under standard analytical conditions.
Chemical Name: [3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]methanol
Molecular Formula:
Comparative Physicochemical Data
The following table contrasts the labeled standard with its non-labeled parent. Note that while mass differs, chromatographic behavior remains nearly identical—a critical feature for co-elution in MS analysis.
| Property | beta-Cyclogeraniol (Parent) | beta-Cyclogeraniol-d5 (Standard) |
| CAS Number | 472-20-8 | 78995-99-0 |
| Molar Mass | 154.25 g/mol | 159.28 g/mol |
| Appearance | Colorless to pale yellow oil | Pale yellow oil |
| Boiling Point | 209–210 °C (760 mmHg) | ~209 °C (Isotope effect negligible) |
| Density | 0.92–0.93 g/cm³ | ~0.95 g/cm³ (Higher due to D mass) |
| Solubility | Chloroform, EtOAc, MeOH | Chloroform, EtOAc, MeOH |
| Retention Index (DB-5) | ~1230–1250 | ~1230–1250 (Co-elutes with parent) |
| Key MS Ions (EI) | m/z 139, 123, 81 | m/z 144, 128, 86 (+5 shift) |
Technical Insight: The "Isotope Effect" in gas chromatography is minimal for deuterated compounds of this size. The d5-analog will typically elute within ±0.02 minutes of the unlabeled analyte, ensuring they experience the exact same ionization environment in the MS source.
Part 3: Visualization of Structure & Workflow
Structural Diagram & Labeling Logic
The following diagram illustrates the chemical structure and the specific loci of deuteration.
Figure 1: Structural breakdown of beta-Cyclogeraniol-d5 highlighting the stable deuterium incorporation sites (Methyl-d3 and Ring-d2).[1]
Part 4: Analytical Application (Experimental Protocol)
Protocol: Stable Isotope Dilution Assay (SIDA) by GC-MS
Objective: Accurate quantification of beta-cyclogeraniol in essential oils or biological plasma, correcting for extraction loss and matrix suppression.
Materials:
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Analyte: beta-Cyclogeraniol (Reference Standard).
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Solvent: Ethyl Acetate (LC-MS Grade).[][1]
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Instrument: GC-MS (Single Quadrupole or Triple Quad).
Workflow Diagram:
Figure 2: Step-by-step Stable Isotope Dilution Assay (SIDA) workflow.
Step-by-Step Methodology:
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Preparation of Stock Solutions:
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Dissolve 10 mg of beta-Cyclogeraniol-d5 in 10 mL of Ethyl Acetate to create a 1 mg/mL ISTD Stock . Store at -20°C.
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Prepare a similar stock for the unlabeled parent compound for calibration.
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Sample Spiking (The Critical Step):
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Aliquot 1.0 mL of sample (e.g., plasma, essential oil dilution).
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Add exactly 50 µL of the ISTD Stock to the sample before any extraction takes place.
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Reasoning: Any loss of analyte during extraction will be mirrored by the ISTD, maintaining the ratio.
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Extraction:
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Perform liquid-liquid extraction (e.g., add 3 mL Ethyl Acetate, vortex 1 min, centrifuge 3000 x g).
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Collect the organic supernatant. Evaporate to dryness under nitrogen if concentration is required, then reconstitute in 100 µL solvent.
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GC-MS Parameters (SIM Mode):
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Column: DB-5ms or equivalent (30m x 0.25mm).
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Carrier Gas: Helium at 1.0 mL/min.
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Temperature Program: 60°C (1 min) -> 10°C/min -> 240°C.
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SIM Acquisition:
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Target (Analyte): Monitor m/z 123 (Quant), 139 (Qual).
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Target (ISTD - d5): Monitor m/z 128 (Quant), 144 (Qual).
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Note: The m/z 123/128 pair corresponds to the loss of the -CH2OH group (M-31), a common fragmentation pathway for these alcohols.
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Quantification:
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Construct a calibration curve by plotting the Area Ratio (
) vs. Concentration Ratio ( ). -
Calculate the unknown concentration using the linear regression equation.
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Part 5: Synthesis & Stability Considerations
Synthesis Pathway Overview
While commercial synthesis routes are proprietary, the production of beta-Cyclogeraniol-d5 generally follows a "Deuterium Switch" strategy:
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Precursor Selection: Starting with a deuterated ketone precursor (e.g., deuterated beta-ionone derivatives) or using deuterated methyl iodide during the methylation of the cyclohexane ring.
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Reduction: The final step often involves the reduction of beta-cyclocitral or a related ester using Lithium Aluminum Deuteride (LiAlD4) if the label is required at the C1 position, or standard reduction if the label is already on the ring.
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Purification: High-performance distillation is required to separate the d5 isotopologue from lower deuterated species (d4, d3) to ensure isotopic purity >98%.
Stability and Storage
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H/D Exchange: The protons on the hydroxyl group (-OH) are "labile" and will exchange with moisture in the air. However, the C-D bonds on the methyl group and ring are chemically inert.
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Storage Protocol: Store neat standards at -20°C under an inert atmosphere (Argon/Nitrogen).
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Solvent Compatibility: Avoid protic solvents (like water/methanol) for long-term storage of working solutions to prevent any potential slow exchange or hydrolysis, although the C-D bonds are generally stable.
Part 6: Biological & Industrial Relevance[2][5][6]
Although the d5 variant is a tool for measurement, understanding the parent compound (beta-Cyclogeraniol) is vital for interpreting results:
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Fragrance Industry: It acts as a primary odorant with "green," "spicy," and "carnation-like" notes. It is a precursor to Damascenones, potent rose-scented ketones.
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Metabolomics: It serves as a biomarker for the degradation of carotenoids. In plant physiology, it is a precursor to Abscisic Acid (ABA) analogs, regulating plant stress responses.
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Pharmacology: Research suggests potential antimicrobial and anti-inflammatory properties similar to its acyclic isomer, Geraniol, though it is less potent.
References
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National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 111664, beta-Cyclogeraniol. Retrieved from [Link]
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The Good Scents Company. (2023). Beta-Cyclogeraniol Chemical Properties and Uses. Retrieved from [Link]
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Chen, Y., et al. (2020). One Hundred Faces of Geraniol: Biological Activity and Application. PMC. Retrieved from [Link]
